molecular formula C16H11ClN2O2S B3128769 N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide CAS No. 338975-31-8

N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Cat. No.: B3128769
CAS No.: 338975-31-8
M. Wt: 330.8 g/mol
InChI Key: PKKNUTXUBWSVEZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a chlorophenyl group and a benzothiazine moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide typically involves the condensation of 4-chloroaniline with 2-chloroacetyl chloride, followed by cyclization with 2-aminobenzenethiol. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the benzothiazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiazine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Comparison: this compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, fluorine), the chlorophenyl derivative may exhibit distinct properties such as increased potency or selectivity in certain applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-1,3-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-10-5-7-11(8-6-10)18-14(20)9-15-19-16(21)12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKNUTXUBWSVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195597
Record name N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338975-31-8
Record name N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338975-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
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N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
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N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
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N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
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N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
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N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

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